2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinazoline core, a thiophene ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group.
2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(methyl)phenyl]acetamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 2-{[4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide enhances its lipophilicity and metabolic stability, making it potentially more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C21H18F3N3OS2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[(4-thiophen-2-yl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N3OS2/c22-21(23,24)14-7-2-4-9-16(14)25-18(28)12-30-20-26-15-8-3-1-6-13(15)19(27-20)17-10-5-11-29-17/h2,4-5,7,9-11H,1,3,6,8,12H2,(H,25,28) |
InChI Key |
AAMMLFWGKYXRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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